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molecular formula C5H9ClN2O B120422 1-(2-Chloroethyl)imidazolidin-2-one CAS No. 2387-20-4

1-(2-Chloroethyl)imidazolidin-2-one

Cat. No. B120422
M. Wt: 148.59 g/mol
InChI Key: YGSFFDHIYYOVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115597B2

Procedure details

A solution of 5.00 g (38.42 mmol) of 1-(2-hydroxyethyl)imidazolidin-2-one 44-1 and 3.82 mL (52.39 mmol) of thionyl chloride in 75 mL of chloroform was stirred at reflux for 4 hours. The reaction was concentrated in vacuo to an orange oil, which was redissolved in chloroform and washed twice with water. The organic layer was dried and reconcentrated to give the crude desired product as an orange solid. The solid was used as obtained from the reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.82 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][NH:6][C:5]1=[O:9].S(Cl)([Cl:12])=O>C(Cl)(Cl)Cl>[Cl:12][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][NH:6][C:5]1=[O:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCCN1C(NCC1)=O
Name
Quantity
3.82 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo to an orange oil, which
DISSOLUTION
Type
DISSOLUTION
Details
was redissolved in chloroform
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried

Outcomes

Product
Name
Type
product
Smiles
ClCCN1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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